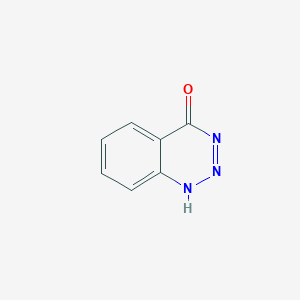
CID 7006
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 7006 is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 7006 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 7006 including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
CID 7006, also known as Romidepsin , is an anticancer agent used in cutaneous T-cell lymphoma (CTCL) and other peripheral T-cell lymphomas (PTCLs) . The primary target of Romidepsin is the enzymes known as histone deacetylases .
Mode of Action
Romidepsin acts as a prodrug with the disulfide bond undergoing reduction within the cell to release a zinc-binding thiol . The thiol binds to a zinc atom in the binding pocket of Zn-dependent histone deacetylase to block its activity . Thus, it is an HDAC inhibitor .
Biochemical Pathways
The inhibition of histone deacetylases by Romidepsin leads to an accumulation of acetylated histones. This can result in chromatin remodeling, which affects gene expression. The genes influenced are often involved in cell cycle arrest, differentiation, and apoptosis, which are key processes in cancer development .
Pharmacokinetics
Romidepsin is administered intravenously . It is primarily metabolized in the liver, mostly CYP3A4-mediated . The elimination half-life of Romidepsin is approximately 3 hours . The protein binding of Romidepsin is between 92-94% .
Result of Action
The result of Romidepsin’s action is the induction of apoptosis . By inhibiting histone deacetylases, it influences gene expression in a way that promotes cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Action Environment
The action of Romidepsin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of Romidepsin. Additionally, factors such as the patient’s liver function could impact the drug’s metabolism and efficacy .
Propiedades
IUPAC Name |
1H-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7006 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

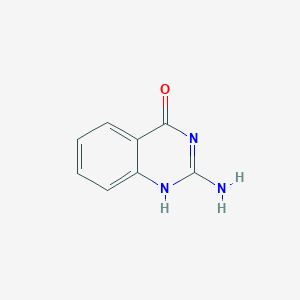
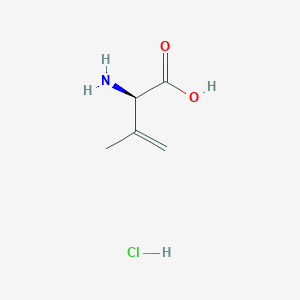
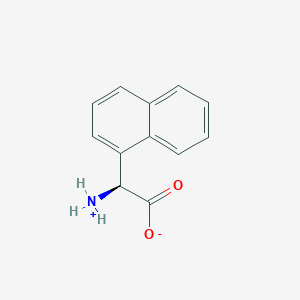
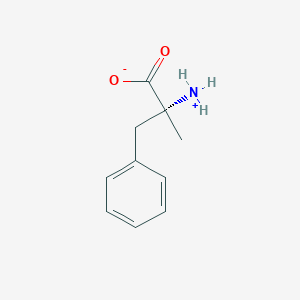
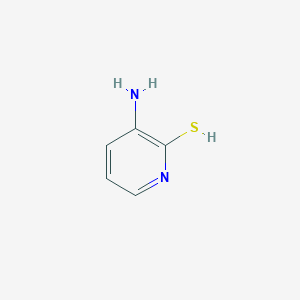
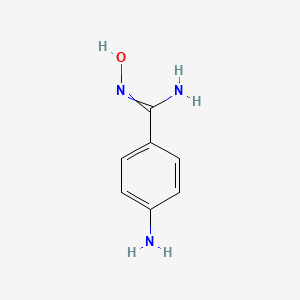
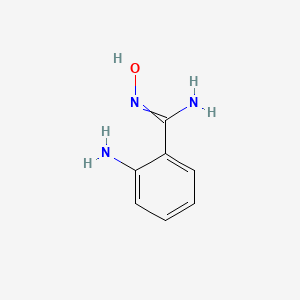
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)
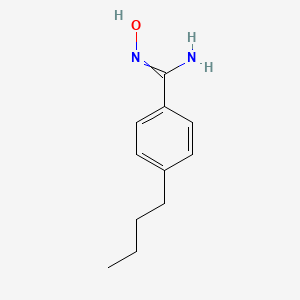
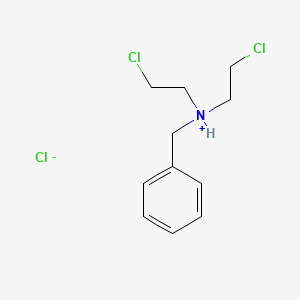
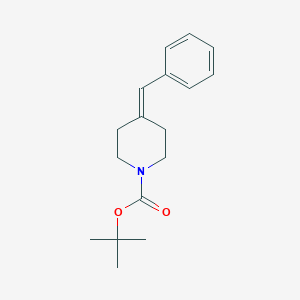

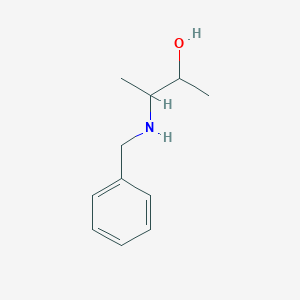
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)